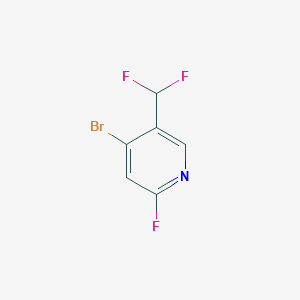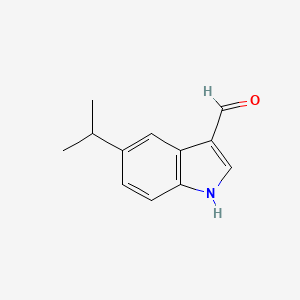
1-Ethenyl-4-hexylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-4-hexylbenzene is an organic compound with the molecular formula C14H18 It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group (vinyl group) and a hexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-hexylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-hexylbenzene. This intermediate can then undergo a Heck reaction with vinyl halides in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation and Heck reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-4-hexylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nitrating mixture (HNO3 and H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) with appropriate catalysts.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-4-hexylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 1-ethenyl-4-hexylbenzene involves its interaction with various molecular targets and pathways The ethenyl group can participate in polymerization reactions, forming long-chain polymers
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-4-hexylbenzene can be compared with other similar compounds such as:
1-Ethynyl-4-hexylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
4-Hexylbenzene: Lacks the ethenyl group, making it less reactive in certain polymerization reactions.
1-Ethenyl-4-methylbenzene: Contains a methyl group instead of a hexyl group, affecting its physical and chemical properties.
Eigenschaften
Molekularformel |
C14H20 |
|---|---|
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
1-ethenyl-4-hexylbenzene |
InChI |
InChI=1S/C14H20/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h4,9-12H,2-3,5-8H2,1H3 |
InChI-Schlüssel |
LCNAQVGAHQVWIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




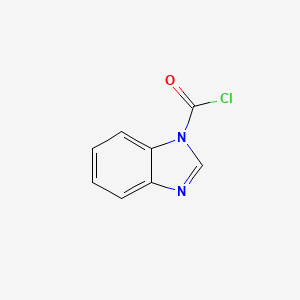
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
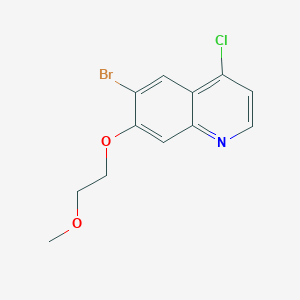
![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
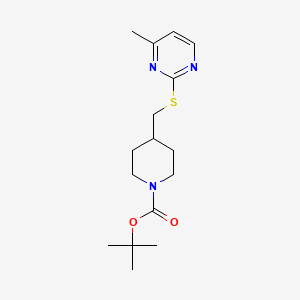
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)

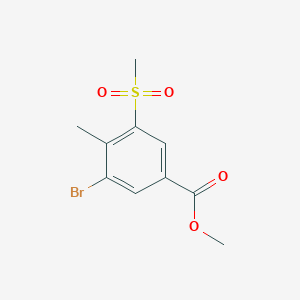
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
